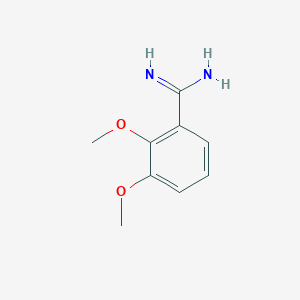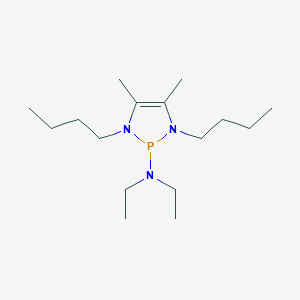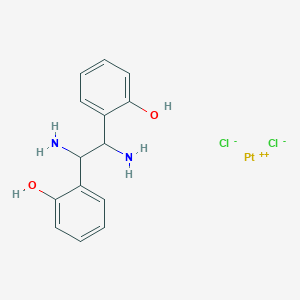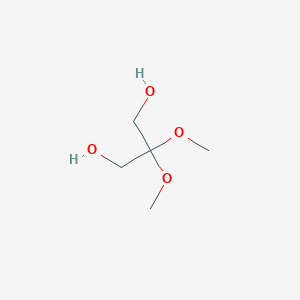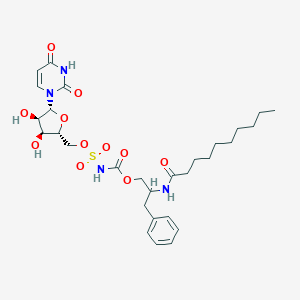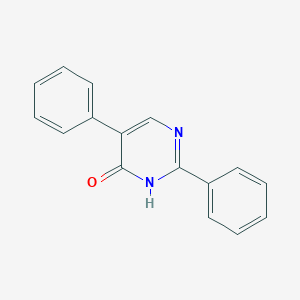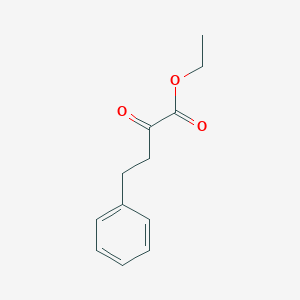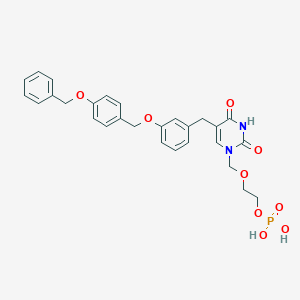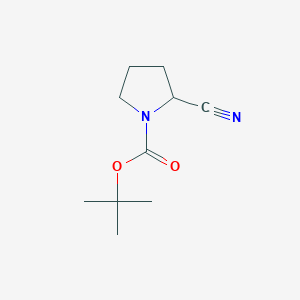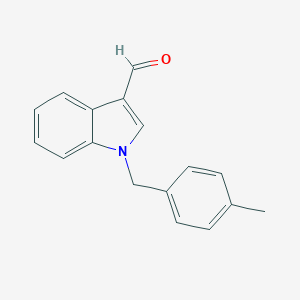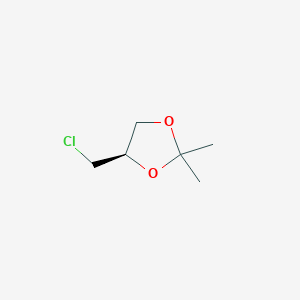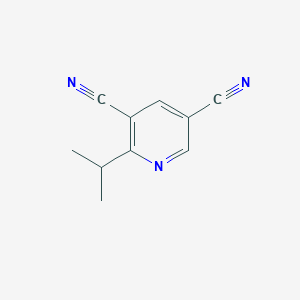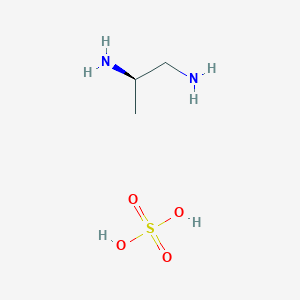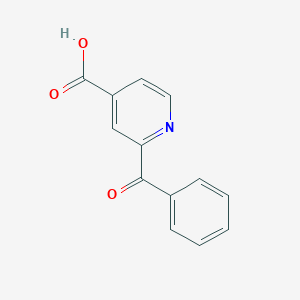![molecular formula C12H17N3S B114737 N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea CAS No. 155047-58-8](/img/structure/B114737.png)
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea, also known as CPMEPTU, is a thiourea derivative that has been synthesized and studied extensively for its potential application in scientific research. CPMEPTU is a small molecule that has shown promising results in various studies, making it a potential candidate for further investigation in the field of biomedical research.
Mechanism Of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood. However, studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and division. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its ease of synthesis. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, one of the limitations of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in certain types of experiments. Additionally, the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in more detail, which may provide insights into its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential side effects of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea and its long-term safety.
Synthesis Methods
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopropylmethylamine and 4-pyridyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
CAS RN |
155047-58-8 |
|---|---|
Product Name |
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea |
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
InChI Key |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Canonical SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
synonyms |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



